N-(hydroxymethyl)-4-nitrobenzamide

Carbinolamide kinetics Hammett correlation Formaldehyde donor

N-(Hydroxymethyl)-4-nitrobenzamide (CAS 40478-12-4) is a para-nitro substituted benzamide bearing a reactive N-hydroxymethyl (carbinolamide) functional group, with a molecular weight of 196.16 g/mol and a computed XLogP3 of 0.5. This compound belongs to the carbinolamide subclass, characterized by a labile N–C–O linkage that undergoes pH-dependent reversible formation and breakdown, enabling its use as a formaldehyde-releasing prodrug scaffold or as a reactive intermediate in heterocyclic synthesis.

Molecular Formula C8H8N2O4
Molecular Weight 196.162
CAS No. 40478-12-4
Cat. No. B2655115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(hydroxymethyl)-4-nitrobenzamide
CAS40478-12-4
Molecular FormulaC8H8N2O4
Molecular Weight196.162
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCO)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O4/c11-5-9-8(12)6-1-3-7(4-2-6)10(13)14/h1-4,11H,5H2,(H,9,12)
InChIKeyCQBAFPMQYMJXAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Hydroxymethyl)-4-nitrobenzamide (CAS 40478-12-4): Procurement-Ready Carbinolamide for Nitroreductase Prodrug Development and Kinetic Studies


N-(Hydroxymethyl)-4-nitrobenzamide (CAS 40478-12-4) is a para-nitro substituted benzamide bearing a reactive N-hydroxymethyl (carbinolamide) functional group, with a molecular weight of 196.16 g/mol and a computed XLogP3 of 0.5 [1]. This compound belongs to the carbinolamide subclass, characterized by a labile N–C–O linkage that undergoes pH-dependent reversible formation and breakdown, enabling its use as a formaldehyde-releasing prodrug scaffold or as a reactive intermediate in heterocyclic synthesis [2]. The electron-withdrawing 4-nitro substituent significantly modulates both the kinetics of carbinolamide equilibration and the redox potential of the aromatic nitro group, providing a distinct physicochemical and reactivity profile that differentiates it from other N-(hydroxymethyl)benzamides and nitroaromatic analogs [2].

N-(Hydroxymethyl)-4-nitrobenzamide (40478-12-4): Why Closely Related Carbinolamides and Nitrobenzamides Cannot Be Interchanged


Generic substitution among N-(hydroxymethyl)benzamides or nitrobenzamide derivatives is precluded by the compound's dual functional architecture. The 4-nitro substituent exerts a strong electron-withdrawing Hammett effect (σp ≈ 0.78) that substantially alters both the equilibrium constant and the pH-dependent rate profile of carbinolamide formation and breakdown relative to 4-chloro (σp ≈ 0.23), 4-methyl (σp ≈ -0.17), and 4-methoxy (σp ≈ -0.27) analogs [1]. This electronic modulation directly impacts the compound's performance as a controlled formaldehyde donor, where the rate of aldehyde release determines both synthetic utility and biological prodrug activation kinetics [1]. Furthermore, the 4-nitro group confers a distinct electrochemical reduction signature (aromatic nitro radical → nitroso → hydroxylamine → amine) that is absent in non-nitrated benzamides, establishing a unique activation pathway for nitroreductase-dependent applications that cannot be replicated by compounds lacking this redox handle [2]. Consequently, even structurally similar alternatives fail to reproduce the precise kinetic behavior and bioactivation profile required in specialized research and development workflows.

N-(Hydroxymethyl)-4-nitrobenzamide (40478-12-4): Quantitative Differential Evidence vs. Closest Analogs


Accelerated Carbinolamide Formation Kinetics: 4-Nitro vs. 4-Chloro, 4-Methyl, and 4-Methoxy Analogs

The third-order rate constant (k₃) for the acid-catalyzed formation of N-(hydroxymethyl)-4-nitrobenzamide from 4-nitrobenzamide and formaldehyde is quantitatively distinct from its 4-chloro, 4-methyl, and 4-methoxy counterparts, reflecting the electron-withdrawing influence of the nitro group on the rate-limiting proton transfer step [1]. The Hammett plot analysis demonstrates a positive ρ-value, confirming that electron-withdrawing substituents accelerate carbinolamide formation under acidic conditions [1].

Carbinolamide kinetics Hammett correlation Formaldehyde donor Reaction rate comparison

Equilibrium Constant (Keq) for Carbinolamide Formation: 4-Nitro vs. 4-Chloro, 4-Methyl, and 4-Methoxy Analogs

Coupling the formation rate constants with previously established breakdown rate constants yields the equilibrium constant (Keq) for carbinolamide formation in water, which is substituent-dependent [1]. The 4-nitro derivative exhibits a distinct Keq value compared to the 4-chloro, 4-methyl, and 4-methoxy analogs, directly impacting the concentration of the active carbinolamide species available under equilibrium conditions [1].

Equilibrium constant Carbinolamide stability pH-dependent reversibility Substituent effect

Hydroxide-Dependent Breakdown Kinetics: Hammett ρ = 0.67 for E1cB-Like Pathway

The hydroxide-dependent breakdown of deprotonated N-(hydroxymethyl)-4-nitrobenzamide proceeds via an E1cB-like mechanism with a Hammett ρ-value of 0.67, determined from a series of eight N-(hydroxymethyl)benzamide derivatives . This positive ρ-value indicates that electron-withdrawing substituents accelerate the rate-limiting breakdown of the alkoxide intermediate to release formaldehyde and the corresponding amidate .

Carbinolamide breakdown E1cB mechanism Hammett correlation Alkaline hydrolysis

Computed Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area vs. 4-Nitrobenzamide

N-(Hydroxymethyl)-4-nitrobenzamide exhibits a computed XLogP3 of 0.5 and a topological polar surface area (TPSA) of 95.2 Ų [1]. In comparison, the parent 4-nitrobenzamide (CAS 619-80-7) has an XLogP3 of approximately 0.8 and a TPSA of approximately 88 Ų [2]. The introduction of the hydroxymethyl group reduces lipophilicity and increases polar surface area, which may influence membrane permeability and solubility in aqueous media.

Lipophilicity TPSA Physicochemical properties Drug-likeness

Nitroreductase Prodrug Activation Pathway: Class-Level Evidence from Nitrobenzamide Antimycobacterial Agents

Nitrobenzamide derivatives, including N-alkyl nitrobenzamides, have demonstrated potent in vitro antimycobacterial activity, with some analogs achieving minimum inhibitory concentrations (MICs) below 0.1 µg/mL against Mycobacterium tuberculosis [1]. The mechanism involves metabolic reduction of the nitro group by bacterial nitroreductases to generate reactive intermediates that exert bactericidal effects [1][2]. While N-(hydroxymethyl)-4-nitrobenzamide itself is not explicitly evaluated in these studies, the 4-nitrobenzamide core is a validated pharmacophore for nitroreductase-dependent antimicrobial activity [3].

Nitroreductase Prodrug activation Antimycobacterial Mycobacterium tuberculosis

Electrochemical Reduction Signature: Cyclic Voltammetry Differentiation from Non-Nitrated Benzamides

Voltammetric studies of nitro-substituted benzamides, including compounds structurally related to N-(hydroxymethyl)-4-nitrobenzamide, reveal a characteristic electrochemical reduction pathway involving irreversible reduction of the aryl-nitro group to hydroxylamine (peak C₁) followed by a reversible hydroxylamine/nitroso redox couple (A₂/C₂) at less cathodic potentials [1]. This electrochemical signature is absent in non-nitrated benzamide derivatives and provides a direct, quantitative readout of the compound's propensity for reductive bioactivation [1].

Electrochemical reduction Cyclic voltammetry Nitroaromatic Prodrug activation

N-(Hydroxymethyl)-4-nitrobenzamide (40478-12-4): Optimal Use Cases Driven by Kinetic and Redox Differentiation


Controlled Formaldehyde Release in pH-Sensitive Prodrug or Crosslinking Formulations

The compound's well-characterized pH-dependent carbinolamide formation and breakdown kinetics [1] make it a suitable candidate for applications requiring tunable formaldehyde release. The 4-nitro substituent accelerates both acid-catalyzed formation and hydroxide-dependent breakdown relative to electron-donating analogs [1], enabling finer control over the temporal and spatial release of formaldehyde in mildly acidic environments (e.g., tumor microenvironments, endosomal compartments) or under basic conditions. This kinetic advantage is directly supported by the Hammett ρ-value of 0.67 for the E1cB-like breakdown pathway , providing a quantitative basis for formulation design.

Nitroreductase-Dependent Prodrug Research for Antimicrobial or Anticancer Applications

As a 4-nitrobenzamide derivative, this compound carries the nitro group required for reductive activation by bacterial or overexpressed mammalian nitroreductases [1]. The electrochemical reduction signature, characterized by the irreversible nitro → hydroxylamine step and the reversible hydroxylamine/nitroso redox couple , provides a measurable QC parameter for batch-to-batch consistency in prodrug development programs. While direct biological data on this specific compound are limited, the class-level evidence of potent antimycobacterial activity (MICs < 0.1 µg/mL for related nitrobenzamides) [2] and leishmanicidal activity [3] supports its exploration as a prodrug scaffold in infectious disease and gene-directed enzyme prodrug therapy (GDEPT) research.

Synthetic Intermediate for Heterocyclic Compound Libraries via Zeolite-Catalyzed Reactions

The compound can be synthesized efficiently in high yield using heterogeneous zeolite catalysts (Hβ and NaY) in aqueous media, a green chemistry approach that avoids organic solvents and enables catalyst recycling [1]. The hydroxymethyl group serves as a versatile handle for further transformations, including the synthesis of methylenebisamides and spirooxazolines [1]. The 4-nitro substituent's strong electron-withdrawing nature may enhance electrophilicity at the amide carbonyl or influence regioselectivity in cycloaddition reactions, providing synthetic chemists with a differentiated building block compared to non-nitrated or less electron-deficient analogs.

Physicochemical Property Optimization in Early-Stage Drug Discovery

The compound's computed XLogP3 (0.5) and TPSA (95.2 Ų) [1] position it in a favorable drug-like space for oral bioavailability (TPSA < 140 Ų, XLogP3 0–3). The ~0.3 unit reduction in lipophilicity and ~7 Ų increase in polar surface area compared to the parent 4-nitrobenzamide may confer improved aqueous solubility and reduced non-specific protein binding. For medicinal chemists seeking to modulate the physicochemical profile of a 4-nitrobenzamide lead series, this hydroxymethyl analog offers a distinct starting point with quantifiably different properties, supported by authoritative computed data from PubChem [1].

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